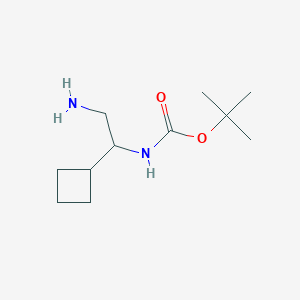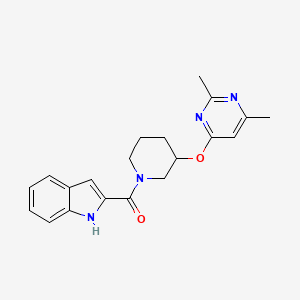
(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . The solvent is distilled off under reduced pressure at a temperature below 40°C, the residue is cooled to room temperature, dichloromethane is added, the mixture is stirred for 15–20 min and cooled to 0–5°C, 1.3 mol of AlCl3 and 1 mol of 1,3-difluorobenzene are added, and the mixture is kept at that temperature for about 4–5 h .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C20H22N4O2. Further details about its structure can be obtained through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The yield of the reaction is 90%, and the product is a white powder .Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 85–87°C . Its 1H NMR spectrum and 13C NMR spectrum have been recorded, providing detailed information about its chemical structure .Applications De Recherche Scientifique
Antibacterial Agents
Compounds with structures related to "(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone" have been explored as novel classes of synthetic antibacterial agents. For instance, piperazinyl oxazolidinone derivatives have shown activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms. Such compounds can offer a new avenue for the treatment of bacterial infections resistant to traditional antibiotics J. Tucker et al., 1998.
Diabetes Treatment
The molecule closely resembling "this compound" has been studied for its pharmacokinetics, metabolism, and excretion in the context of diabetes treatment. Such compounds, particularly dipeptidyl peptidase IV inhibitors, have progressed to clinical trials, highlighting their significance in managing type 2 diabetes. These studies provide insights into the metabolic pathways and elimination mechanisms of these compounds, crucial for drug development Raman K. Sharma et al., 2012.
Antimicrobial Activity
Synthesis and evaluation of new derivatives, including pyrimidinones and oxazinones, fused with thiophene rings, have shown promising antimicrobial activities. These compounds, synthesized from citrazinic acid as a starting material, exhibit significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. Such research indicates the potential of these compounds in developing new antimicrobial agents A. Hossan et al., 2012.
Antioxidant Agents
Compounds structurally related to "this compound" have been explored for their antioxidant properties. For example, certain piperidin-4-one derivatives have been synthesized and evaluated for their in vitro antimicrobial activity and potential as antioxidant agents. This research opens pathways for the development of novel antioxidant compounds that could mitigate oxidative stress-related diseases L. Mallesha et al., 2014.
Propriétés
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13-10-19(22-14(2)21-13)26-16-7-5-9-24(12-16)20(25)18-11-15-6-3-4-8-17(15)23-18/h3-4,6,8,10-11,16,23H,5,7,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRUXEXKRDZACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Butoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2597786.png)
![1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole](/img/structure/B2597787.png)
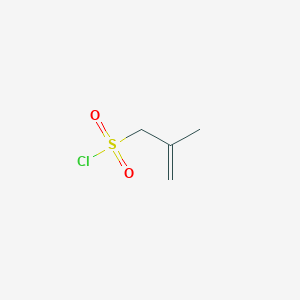
![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B2597792.png)

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2597796.png)
![N-(2-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2597798.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2597800.png)
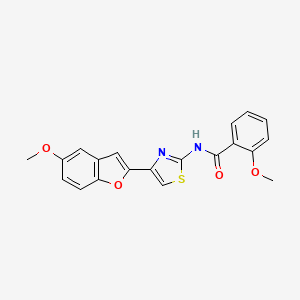
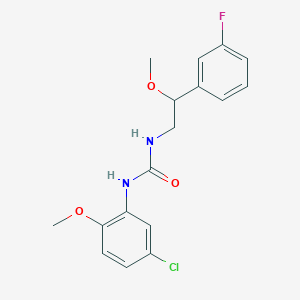
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-fluorobenzamide](/img/structure/B2597804.png)
![N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597805.png)

